
N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride
説明
N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride is a chemical compound with the empirical formula C₇H₁₀Cl₂N₂ and a molecular weight of 193.07 g/mol . It belongs to the class of organic compounds known as hydrazines . The compound’s structure consists of a propanamine (or propylamine ) backbone with a 3-chlorobenzyl group attached. The hydrochloride salt form enhances its solubility in water.
Synthesis Analysis
The synthesis of This compound involves the reaction of 2-methyl-1-propanamine with 3-chlorobenzyl chloride in the presence of hydrochloric acid. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. Detailed synthetic pathways and optimization strategies are documented in the literature .
科学的研究の応用
Selective Extraction in Toxicology
- Selective Extraction Techniques: A study by Bykov et al. (2017) explored the use of molecular imprinted polymer (MIP) - based sorbents for the selective extraction of compounds like N-methyl-1-phenyl-2-propanamine, which shares structural similarities with N-(3-Chlorobenzyl)-2-methyl-1-propanamine hydrochloride, in clinical and forensic toxicology. This method significantly improves the sensitivity of analyses by reducing interference from other compounds in the sample【Bykov et al., 2017】.
Synthesis and Application in Receptor Studies
- Synthesis for NMDA Receptor Antagonists: Moe et al. (1998) synthesized 3,3‐bis(3‐fluorophenyl)‐[2,3‐3H2]‐1‐propanamine hydrochloride, a compound structurally related to this compound, as a novel ligand for NMDA receptors. Such compounds are important for studying neurological processes and potential therapies【Moe et al., 1998】.
Analytical Methods in Drug Analysis
- Liquid Chromatographic and Mass Spectral Analysis: Research by Deruiter et al. (1990) and Noggle et al. (1991) focused on developing analytical methods to differentiate compounds like 1-(3,4-methylenedioxyphenyl)-1-propanamines, which are isomers of compounds structurally similar to this compound. These methods are crucial in forensic analysis to distinguish between legal and illicit substances【Deruiter et al., 1990; Noggle et al., 1991】.
Drug Development and Therapeutic Applications
- Inhibitor of Monoamine Oxidase: A study from 1960 by Taylor et al. reported on N-benzyl-N-methyl-2-propynylamine hydrochloride, a monoamine oxidase inhibitor with a structure related to this compound. This compound was evaluated for its potential therapeutic effects in neurological conditions【Taylor et al., 1960】.
Chemical Synthesis and Design
- Synthesis of Novel Derivatives: Jing (2010) designed and synthesized novel derivatives of N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, a compound analogous to this compound. These derivatives were characterized for potential applications in various scientific fields【Jing, 2010】.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-9(2)7-13-8-10-4-3-5-11(12)6-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWNWZKATVXTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



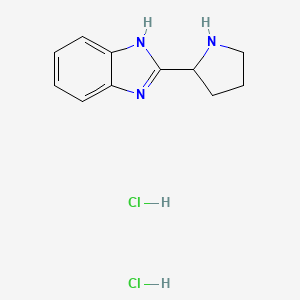
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)
![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)

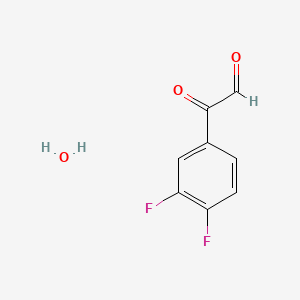
![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/structure/B3078109.png)
![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078110.png)
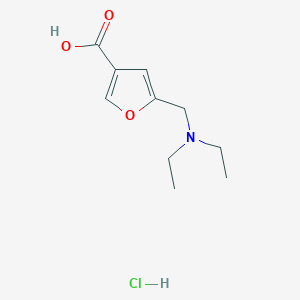
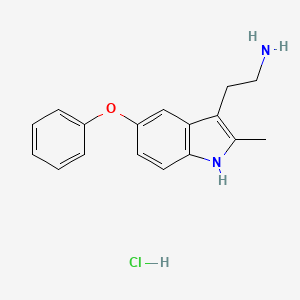
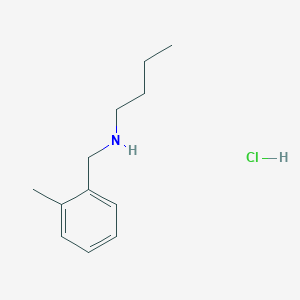
![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078179.png)
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)
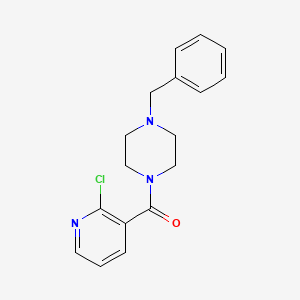
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B3078193.png)